molecular formula C10H8N4 B117867 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157519-98-7

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole

Cat. No. B117867
M. Wt: 184.2 g/mol
InChI Key: HZIJSWRTFSUJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a synthetic small molecule inhibitor of polo-like kinase 1 (PLK1), which is an important regulator of the cell cycle.

The synthesis of 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole involves several steps, including the reaction of 4,5-diaminoimidazole-2-carboxamide with 2-bromoaniline to form 2-(4-aminophenyl)-4,5-diaminoimidazole. This intermediate is then reacted with 2-chlorobenzaldehyde to form the final product, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific research application

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. In addition to cancer research, BI-2536 has also been studied for its potential applications in other fields, such as neurodegenerative diseases and parasitic infections.

Mechanism of action

BI-2536 works by inhibiting the activity of PLK1, which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. BI-2536 binds to the ATP-binding site of PLK1 and prevents its activity, leading to the inhibition of cell division and the induction of cell death.

Biochemical and physiological effects

BI-2536 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BI-2536 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and limitations for lab experiments

BI-2536 has several advantages for lab experiments. It is a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of PLK1 in cancer and other diseases. However, there are also limitations to using BI-2536 in lab experiments. It is a synthetic small molecule inhibitor and may not accurately mimic the effects of genetic knockdown of PLK1. In addition, it may have off-target effects on other kinases, leading to potential side effects.

Future directions

There are several future directions for research on 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. One direction is to further study its potential applications in cancer research and to develop more potent and selective PLK1 inhibitors. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and parasitic infections. Additionally, more research is needed to understand the mechanism of action of BI-2536 and its potential off-target effects on other kinases. Overall, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has significant potential for scientific research and may lead to the development of new therapies for cancer and other diseases.

properties

CAS RN

157519-98-7

Product Name

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-1H-benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)

InChI Key

HZIJSWRTFSUJIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3

synonyms

1H-Benzimidazole,2-(1H-imidazol-4-yl)-(9CI)

Origin of Product

United States

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